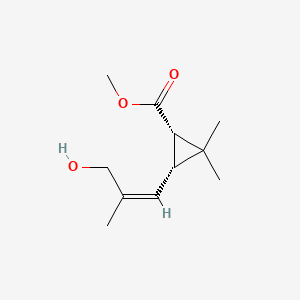
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring, which is a three-membered carbon ring, and a carboxylate ester group. The presence of a hydroxy group and a methylprop-1-enyl group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps. One common method includes the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, and are carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that facilitate its biological effects. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the desired biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ruthenium-based compounds with anthracene ligands
Uniqueness
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate stands out due to its cyclopropane ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
93132-75-3 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl (1S,3R)-3-[(Z)-3-hydroxy-2-methylprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7(6-12)5-8-9(10(13)14-4)11(8,2)3/h5,8-9,12H,6H2,1-4H3/b7-5-/t8-,9-/m1/s1 |
InChI Key |
OLTLTEYSIHCXPW-XOPPAYCJSA-N |
Isomeric SMILES |
C/C(=C/[C@@H]1[C@@H](C1(C)C)C(=O)OC)/CO |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















